
3-Ethyl-4-methylcyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-4-methylcyclohexan-1-one is an organic compound belonging to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with an ethyl group at the third carbon and a methyl group at the fourth carbon, along with a ketone functional group at the first carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-methylcyclohexan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclohexanone. The reaction typically involves the use of ethyl and methyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction proceeds via nucleophilic substitution, where the halides are replaced by the ethyl and methyl groups.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of corresponding unsaturated precursors. This process is typically carried out under high pressure and temperature conditions using catalysts such as palladium or platinum. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
化学反応の分析
Types of Reactions
3-Ethyl-4-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl and methyl groups can undergo substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted cyclohexanones depending on the nucleophile used
科学的研究の応用
3-Ethyl-4-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 3-Ethyl-4-methylcyclohexan-1-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic cyclohexane ring allows it to interact with lipid membranes, potentially affecting membrane-bound proteins and signaling pathways.
類似化合物との比較
Similar Compounds
- 3-Methylcyclohexanone
- 4-Methylcyclohexanone
- 3-Ethylcyclohexanone
Uniqueness
3-Ethyl-4-methylcyclohexan-1-one is unique due to the presence of both ethyl and methyl groups on the cyclohexane ring, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and can lead to different biological and industrial applications.
特性
分子式 |
C9H16O |
|---|---|
分子量 |
140.22 g/mol |
IUPAC名 |
3-ethyl-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C9H16O/c1-3-8-6-9(10)5-4-7(8)2/h7-8H,3-6H2,1-2H3 |
InChIキー |
LKEPTRAYXMTIMS-UHFFFAOYSA-N |
正規SMILES |
CCC1CC(=O)CCC1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



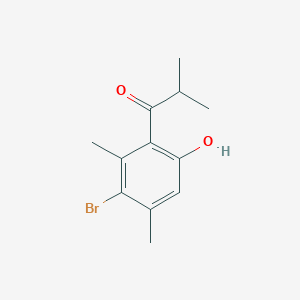
![1-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine](/img/structure/B15240690.png)
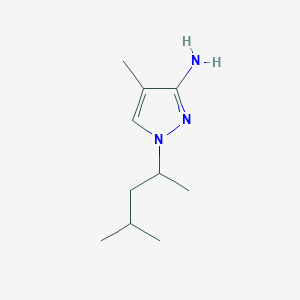
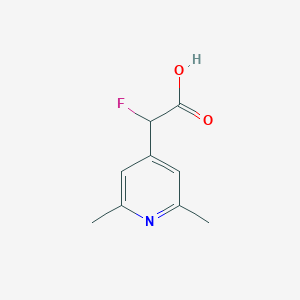

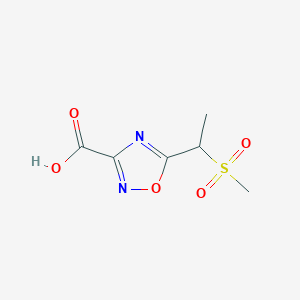
![8-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-B]indole](/img/structure/B15240711.png)
![3-Bromo-5-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15240713.png)
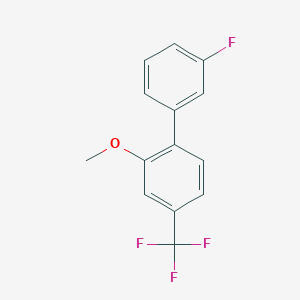


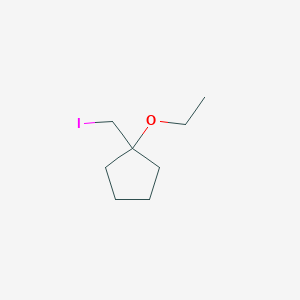
![1-(Bromomethyl)spiro[4.5]decane](/img/structure/B15240758.png)
